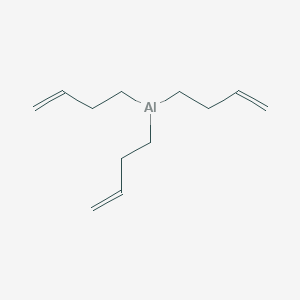
Tri(but-3-en-1-yl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(but-3-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three but-3-en-1-yl groups attached to an aluminum atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri(but-3-en-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with but-3-en-1-yl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tri(but-3-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and but-3-en-1-yl alcohol.
Reduction: It can act as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: The but-3-en-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Aluminum oxide and but-3-en-1-yl alcohol.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Tri(but-3-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug synthesis and delivery.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Tri(but-3-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum atom acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The but-3-en-1-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum: Similar in structure but with ethyl groups instead of but-3-en-1-yl groups.
Trimethylaluminum: Contains methyl groups and is more volatile and reactive.
Triphenylaluminum: Contains phenyl groups and is used in different types of organic synthesis.
Uniqueness
Tri(but-3-en-1-yl)alumane is unique due to the presence of the but-3-en-1-yl groups, which provide a balance of steric bulk and electronic effects. This makes it particularly useful in selective organic transformations where other organoaluminum compounds may not be as effective.
Propiedades
Número CAS |
52053-03-9 |
|---|---|
Fórmula molecular |
C12H21Al |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
tris(but-3-enyl)alumane |
InChI |
InChI=1S/3C4H7.Al/c3*1-3-4-2;/h3*3H,1-2,4H2; |
Clave InChI |
KYOZLPKCURERER-UHFFFAOYSA-N |
SMILES canónico |
C=CCC[Al](CCC=C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
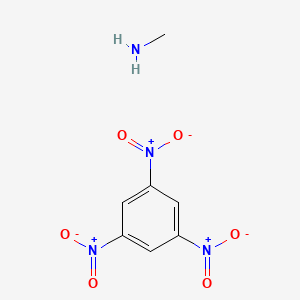
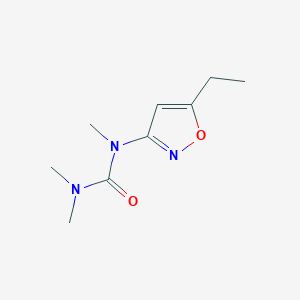
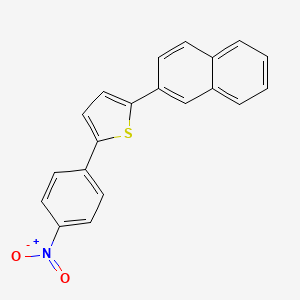
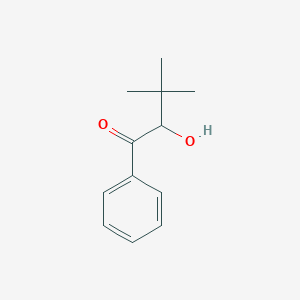
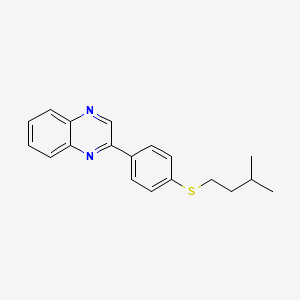
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)

![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
